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molecular formula C8H5ClFN B1648513 6-chloro-7-fluoro-1H-indole CAS No. 259860-04-3

6-chloro-7-fluoro-1H-indole

Cat. No. B1648513
M. Wt: 169.58 g/mol
InChI Key: OPEAQMMQYFSXKX-UHFFFAOYSA-N
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Patent
US06380238B1

Procedure details

A solution of 6-chloro-7-fluoroindole-2-carboxylic acid (2.1 g, 9.8 mmol) and diphenyl ether (30 mL) was heated under reflux for 4 h, cooled to room temperature and purified by column chromatography [SiO2; heptane-ethyl acetate (99:1 to 10:1)] to give the product (1.04 g, 63% yield) as a pale brown oil: IR νmax (Nujol)/cm−1 3460, 1573, 1490, 1446, 1201, 802 and 619; NMR δH (400 MHz, CDCl3) 6.44 (1H, brs) 7.04-7.09 (1H, m) 7.21-7.26 (1H, m) 7.30-7.34 (1H, m) and 8.40 (1H, brs).
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
63%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:10]([F:11])=[C:9]2[C:5]([CH:6]=[C:7](C(O)=O)[NH:8]2)=[CH:4][CH:3]=1>C1(OC2C=CC=CC=2)C=CC=CC=1>[Cl:1][C:2]1[C:10]([F:11])=[C:9]2[C:5]([CH:6]=[CH:7][NH:8]2)=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
ClC1=CC=C2C=C(NC2=C1F)C(=O)O
Name
Quantity
30 mL
Type
solvent
Smiles
C1(=CC=CC=C1)OC1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 4 h
Duration
4 h
CUSTOM
Type
CUSTOM
Details
purified by column chromatography [SiO2; heptane-ethyl acetate (99:1 to 10:1)]

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC=C2C=CNC2=C1F
Measurements
Type Value Analysis
AMOUNT: MASS 1.04 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 62.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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